![molecular formula C23H18N4O3S B14236951 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid CAS No. 325769-78-6](/img/structure/B14236951.png)
4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid: shares structural similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and advanced material applications .
Properties
CAS No. |
325769-78-6 |
|---|---|
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C23H18N4O3S/c1-14-3-2-4-17(13-14)19-20(15-9-11-24-12-10-15)31-23(26-19)27-22(30)25-18-7-5-16(6-8-18)21(28)29/h2-13H,1H3,(H,28,29)(H2,25,26,27,30) |
InChI Key |
FLKNMDXGHQBPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
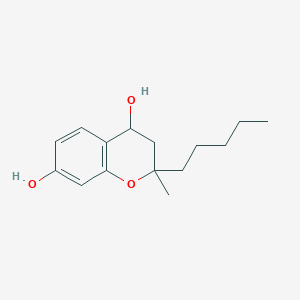
![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
![2-(5-Methylthiophen-2-yl)-5-[5-[5-(5-methylthiophen-2-yl)-4-octylthiophen-2-yl]thiophen-2-yl]-3-octylthiophene](/img/structure/B14236888.png)
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
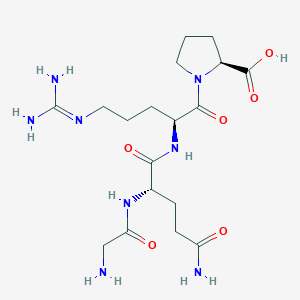
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
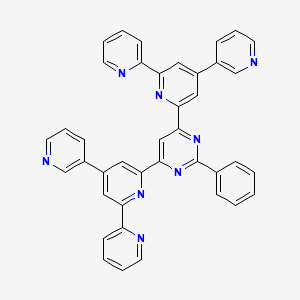

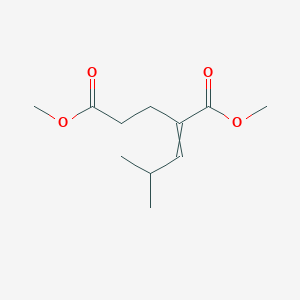

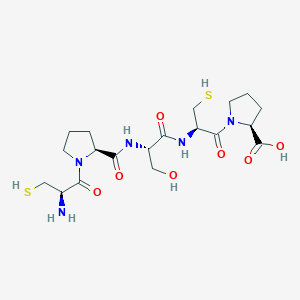
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
